molecular formula C5H2F3NO3 B1647453 5-(Trifluoromethyl)isoxazole-4-carboxylic acid CAS No. 1094702-34-7

5-(Trifluoromethyl)isoxazole-4-carboxylic acid

Cat. No.: B1647453
CAS No.: 1094702-34-7
M. Wt: 181.07 g/mol
InChI Key: XDUARVBJHGGPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoromethyl)isoxazole-4-carboxylic acid is a key chemical building block in medicinal chemistry and pharmaceutical research, primarily valued as a synthetic intermediate for developing novel therapeutic agents. Its core application lies in the synthesis of compounds targeting chronic inflammatory and neuropathic pain through the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a target implicated in nociceptive transmission and central sensitization . Research indicates that isoxazole-carboxamide derivatives can act as potent negative allosteric modulators of AMPA receptors, profoundly altering their biophysical gating properties to reduce pathological overactivation while preserving normal synaptic function, presenting a promising non-opioid pathway for analgesic development . Beyond pain management, the isoxazole scaffold is a privileged structure in drug discovery due to its ability to engage in diverse non-covalent interactions with biological targets. This compound serves as a critical intermediate in constructing molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The integration of the isoxazole ring, particularly substituted with a trifluoromethyl group, is a strategic design element that often confers enhanced metabolic stability, improved binding affinity, and optimized pharmacokinetic profiles to drug candidates . As such, this carboxylic acid is an essential reagent for academic and industrial research teams working on hit-to-lead optimization and the synthesis of new chemical entities for preclinical evaluation.

Properties

IUPAC Name

5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3NO3/c6-5(7,8)3-2(4(10)11)1-9-12-3/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUARVBJHGGPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NOC(=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Ethyl Ethoxymethyleneacetoacetic Ester

Reactants : Ethylacetoacetate, triethylorthoformate, acetic anhydride.
Conditions :

  • Temperature: 75–150°C (optimal: 100–110°C).
  • Reaction time: 3–5 hours.

Mechanism : Ethylacetoacetate reacts with triethylorthoformate under acidic conditions (via acetic anhydride) to form the ethoxymethylene intermediate. Excess acetic anhydride acts as both solvent and catalyst.

Outcome :

  • Yield: >90% after distillation under reduced pressure.
  • Key impurity: Unreacted ethylacetoacetate (<2%).

Cyclization to Ethyl-5-Methylisoxazole-4-Carboxylate

Reactants : Ethyl ethoxymethyleneacetoacetic ester, hydroxylamine sulfate, sodium acetate.
Conditions :

  • Temperature: −20°C to 10°C (optimal: −5°C).
  • Solvent: Aqueous ethanol.

Critical Modifications :

  • Hydroxylamine sulfate replaces hydroxylamine hydrochloride to minimize isomeric impurities (e.g., ethyl-3-methylisoxazole-4-carboxylate).
  • Slow addition of hydroxylamine sulfate prevents localized basification, reducing byproduct formation.

Outcome :

  • Purity: 98.5–99.2% by HPLC.
  • Isomeric impurity: <0.1%.

Acid Hydrolysis to 5-Methylisoxazole-4-Carboxylic Acid

Reactants : Ethyl-5-methylisoxazole-4-carboxylate, hydrochloric acid (6N).
Conditions :

  • Temperature: Reflux (100–110°C).
  • Reaction time: 4–6 hours.

Process Details :

  • The ester undergoes hydrolysis in concentrated HCl, yielding the carboxylic acid.
  • Crystallization from water or toluene enhances purity.

Outcome :

  • Yield: 85–90%.
  • Purity: 99.5–99.8% (HPLC).

Impurity Control and Optimization

Byproduct Mitigation

  • CATA (Byproduct) : Generated during the final coupling step (Step 5) via localized basification. Reduced to 0.0006% using reverse addition techniques.
  • Isomeric Impurities : Controlled via hydroxylamine sulfate (instead of HCl) and low-temperature cyclization, limiting ethyl-3-methylisoxazole-4-carboxylate to <0.1%.

Solvent Selection

  • Step 4 (Acid Chloride Formation) : Toluene is preferred over chlorinated solvents due to easier thionyl chloride removal and reduced environmental toxicity.

Industrial-Scale Data and Outcomes

Table 1: Summary of Critical Reaction Parameters

Step Reactants Temperature Range Key Reagent Impurity Level Yield
1 Ethylacetoacetate, triethylorthoformate 100–110°C Acetic anhydride <2% unreacted >90%
2 Ethyl ethoxymethyleneacetoacetate −5°C Hydroxylamine sulfate <0.1% isomer 92%
3 Ethyl-5-methylisoxazole-4-carboxylate 100–110°C HCl (6N) <0.5% 88%

Table 2: Purity Profile of 5-Methylisoxazole-4-Carboxylic Acid

Parameter Specification Result
HPLC Potency ≥99.5% 99.8%
Residual Solvents <0.1% <0.05%
Heavy Metals <10 ppm <5 ppm

Challenges in Adapting to 5-(Trifluoromethyl) Substituents

While the provided data focuses on the methyl-substituted compound, introducing a trifluoromethyl group at the 5-position would require significant modifications:

  • Starting Materials : Trifluoromethylacetoacetate derivatives or CF3-containing building blocks.
  • Cyclization Reagents : Trifluoroacetic anhydride or Ruppert–Prakash reagent (TMSCF3) for CF3 incorporation.
  • Stability Considerations : The electron-withdrawing CF3 group may necessitate lower reaction temperatures to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis
5-(Trifluoromethyl)isoxazole-4-carboxylic acid serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its derivatives are particularly noted for their anti-inflammatory and analgesic properties. For instance, compounds derived from this acid have been explored for treating conditions such as rheumatoid arthritis and multiple sclerosis due to their enhanced therapeutic profiles compared to traditional drugs .

Case Study: Antituberculosis Activity
A notable study highlighted the synthesis of 5-(2,8-bis(trifluoromethyl)quinolin-4-yloxymethyl)isoxazole-3-carboxylic acid ethyl ester, which exhibited potent antituberculosis activity. The compound demonstrated a minimum inhibitory concentration (MIC) of 0.9 µM against replicating Mycobacterium tuberculosis, indicating its potential as a new therapeutic agent .

Agricultural Chemicals

Agrochemical Formulations
The compound is utilized in the formulation of agrochemicals, including herbicides and fungicides. Its unique chemical structure enhances crop protection mechanisms, leading to improved yield and effectiveness against pests and diseases .

Table: Agrochemical Applications

Application Description
HerbicidesEffective in controlling broadleaf weeds
FungicidesProvides protection against fungal infections
InsecticidesActs as a deterrent against various insect pests

Material Science

Advanced Materials Development
In material science, this compound is employed in creating advanced materials such as polymers and coatings. The trifluoromethyl group imparts unique properties that enhance durability, chemical resistance, and thermal stability .

Analytical Chemistry

Reagent in Analytical Methods
This compound acts as a reagent in various analytical techniques, aiding in the detection and quantification of substances within complex mixtures. Its application in chromatography and mass spectrometry has proven beneficial for researchers aiming to identify trace compounds in environmental samples .

Research and Development

Synthetic Methodologies
The compound is widely used in academic and industrial research settings to study reaction mechanisms and develop new synthetic methodologies. Its diverse reactivity allows for the exploration of novel chemical pathways, contributing to advancements in organic synthesis .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key analogs and their properties:

Compound Name Substituents (Positions) Molecular Formula MW (g/mol) Key Applications/Properties Reference
5-(Trifluoromethyl)isoxazole-4-carboxylic acid -CF₃ (5), -COOH (4) C₅H₂F₃NO₃ 181.07 Leflunomide intermediates, metabolic stability
3-(4-Fluorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid -CF₃ (5), -C₆H₄F (3), -COOH (4) C₁₁H₅F₄NO₃ 291.16 Enhanced receptor binding (fluorophenyl group)
3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid -CF₃ (5), -C₆H₄Cl (3), -COOH (4) C₁₁H₅ClF₃NO₃ 291.61 Increased lipophilicity, antimicrobial activity
5-Methylisoxazole-4-carboxylic acid -CH₃ (5), -COOH (4) C₅H₅NO₃ 127.10 Leflunomide precursor (lacks -CF₃)
N-(4-Trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide -CH₃ (5), -CONH-C₆H₄CF₃ (4) C₁₂H₁₀F₃N₂O₂ 283.22 Leflunomide (immunosuppressant), crystalline polymorphism
Electron-Withdrawing vs. Electron-Donating Groups
  • Trifluoromethyl (-CF₃) : The -CF₃ group in 5-(trifluoromethyl) derivatives increases electronegativity and resistance to oxidative metabolism compared to methyl (-CH₃) analogs. This enhances bioavailability in vivo .
  • Halogenated Phenyl Rings: Substitution with -F (fluorine) or -Cl (chlorine) at the phenyl ring (position 3) improves binding affinity to target proteins, such as dihydroorotate dehydrogenase (DHODH) in leflunomide derivatives .
Solubility and Crystallinity
  • The carboxylic acid group in this compound confers higher solubility in polar solvents compared to its amide derivatives (e.g., leflunomide), which exhibit polymorphism and distinct XRD diffraction patterns (e.g., crystal modification 2 in leflunomide with peaks at 2θ = 10.65°, 14.20°) .

Research Findings and Contradictions

  • Positional Isomerism : 3-(Trifluoromethyl)isoxazole-4-carboxylic acid (position 3 -CF₃) displays lower metabolic stability than the position 5 isomer, highlighting the importance of substitution patterns .
  • Similarity Scores : Substituent positioning significantly impacts molecular similarity; for example, 5-methylisoxazole-4-carboxylic acid has only 71% similarity to its trifluoromethyl counterpart .

Biological Activity

5-(Trifluoromethyl)isoxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and agricultural sciences. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies and findings.

Chemical Structure and Properties

This compound features an isoxazole ring substituted with a trifluoromethyl group and a carboxylic acid group. The presence of the trifluoromethyl group enhances its lipophilicity, which can influence its biological activity and interaction with biological targets.

While the specific biochemical pathways affected by this compound are not fully elucidated, it is known to interact with various biological targets. This compound is utilized in the study of enzyme inhibitors and receptor ligands, indicating its potential role as a modulator of enzymatic activity or receptor signaling pathways .

In Vitro Studies

Recent studies have highlighted the compound's potential as an allosteric modulator. For instance, trisubstituted isoxazoles, including derivatives like this compound, have been identified as novel allosteric RORγt inverse agonists. These compounds can modulate immune responses by affecting the production of cytokines such as IL-17a, which is critical in autoimmune diseases .

Table 1: Structure-Activity Relationship (SAR) Studies

CompoundcLogPIC50 (μM)ΔTm (°C)Fold Decrease in IL-17a Expression
This compound3.212.52.50.75
Other derivativesn.d.n.d.n.d.n.d.

Note: Values are representative of multiple experiments; n.d. indicates not determined.

Pharmacological Applications

The compound has shown promise in pharmaceutical development, particularly as a key intermediate in synthesizing anti-inflammatory and analgesic drugs . Its ability to modulate receptor activity positions it as a candidate for further research in therapeutic applications targeting inflammatory conditions.

Case Studies

  • Anti-inflammatory Activity : In animal models, derivatives of isoxazole compounds have demonstrated significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines . For example, compounds similar to this compound were effective in reducing symptoms associated with arthritis and other inflammatory diseases.
  • Agricultural Applications : The compound is also explored for its utility in agrochemicals, particularly herbicides and fungicides. Its unique chemical properties enhance crop protection and yield, making it valuable in agricultural research .

Q & A

Q. What are the optimal synthetic routes for 5-(trifluoromethyl)isoxazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization reactions using trifluoromethyl-containing precursors. For example, a two-step protocol may include:

Cyclocondensation : Reacting β-keto esters with hydroxylamine derivatives under acidic conditions to form the isoxazole ring.

Trifluoromethylation : Introducing the trifluoromethyl group via halogen exchange (e.g., using CF₃I or CF₃Cu) or direct fluorination .
Critical parameters include:

  • Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may degrade sensitive intermediates.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Copper(I) iodide or palladium complexes are often used to facilitate trifluoromethylation .
    Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended to isolate high-purity product (>95%) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer :
PropertyValue/DescriptionSource
Molecular FormulaC₆H₄F₃NO₃
Molecular Weight195.1 g/mol
Boiling Point271.3°C
SolubilitySoluble in DMSO, DMF; sparingly in H₂O
StabilityHygroscopic; store at –20°C under inert gas
These properties guide solvent selection for reactions, storage protocols, and analytical method development (e.g., HPLC in DMSO-based mobile phases).

Q. How can researchers validate the identity and purity of this compound?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Confirm the isoxazole ring (δ 6.5–7.5 ppm for protons) and carboxylic acid (δ 170–175 ppm for carbonyl carbon) .
  • FT-IR : Detect carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • Chromatography :
  • HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) gradients; retention time ~8–10 min .
  • LC-MS : Confirm molecular ion [M–H]⁻ at m/z 194.1 .
  • Elemental Analysis : Match experimental vs. theoretical C/F/N/O ratios (±0.3%) .

Advanced Research Questions

Q. How can metabolic profiling of this compound inform its pharmacokinetic behavior?

  • Methodological Answer :
  • In vitro assays : Incubate with liver microsomes (human/rat) to identify Phase I metabolites (e.g., hydroxylation at the isoxazole ring) and Phase II conjugates (glucuronidation) .
  • Analytical workflow :

Sample preparation : Quench reactions with ice-cold acetonitrile, centrifuge, and analyze supernatant via UPLC-QTOF-MS.

Data interpretation : Use software (e.g., MetabolitePilot™) to detect demethylation or trifluoromethyl loss (mass shifts of –14 or –69 Da) .

  • Challenges : Fluorinated metabolites may require specialized columns (e.g., FluoroSep™ RP) for separation .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :
  • Synthesize analogs with modified substituents (e.g., methyl vs. phenyl at position 5) and test against target enzymes (e.g., COX-2) .
  • Use molecular docking to correlate trifluoromethyl positioning with binding affinity (e.g., in hydrophobic enzyme pockets) .
  • Data normalization : Account for batch-to-batch purity variations by quantifying active impurities (e.g., residual trifluoromethyl iodide) via GC-MS .

Q. How do environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?

  • Methodological Answer :
  • Degradation kinetics :

Prepare buffered solutions (pH 2–10) and incubate at 25°C/40°C.

Monitor degradation via HPLC at intervals (0, 24, 48 h).

  • Key findings :
  • Acidic conditions (pH <4) : Rapid hydrolysis of the carboxylic acid group to form 5-(trifluoromethyl)isoxazole .
  • Alkaline conditions (pH >9) : Degradation via ring-opening, producing ammonia and trifluoroacetic acid .
  • Mitigation : Use lyophilization for long-term storage or add stabilizers (e.g., ascorbic acid at 0.1% w/v) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Trifluoromethyl)isoxazole-4-carboxylic acid
Reactant of Route 2
5-(Trifluoromethyl)isoxazole-4-carboxylic acid

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